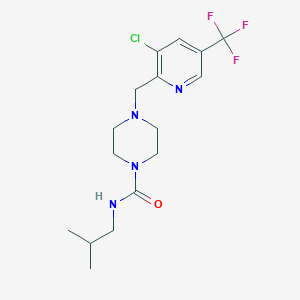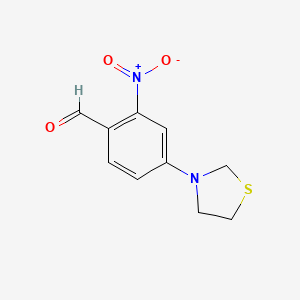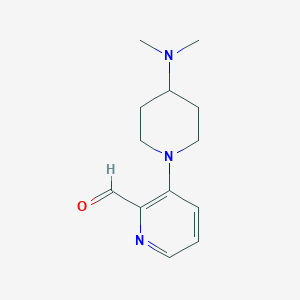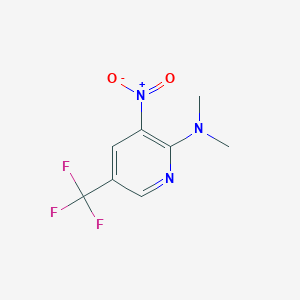![molecular formula C14H14F3N3 B1401814 [6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311280-06-4](/img/structure/B1401814.png)
[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Vue d'ensemble
Description
“[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is a complex organic compound. The structure suggests that it contains an amino group (-NH2) attached to a phenyl group (a benzene ring), which is further connected to a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a trifluoromethyl group (-CF3) and a dimethylamine group (-N(CH3)2) attached .
Applications De Recherche Scientifique
Photoredox Catalysis
A breakthrough in synthetic chemistry is the use of redox-activated primary amine derivatives in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds facilitated by metal-free photoredox catalysis. This method, scalable and offering broad substrate scope under mild conditions, is ideal for functionalizing alkynes and synthesizing (E)-alkenes, thereby enhancing complex molecular scaffolds' diversification (Ociepa, Turkowska, & Gryko, 2018).
Gas Separation Applications
Hyperbranched polyimides synthesized through condensation polymerization of a triamine monomer and various dianhydride monomers, like tris(4-aminophenyl)amine, demonstrate significant potential for gas separation. The production of these polymers, which can yield amine-terminated or anhydride-terminated hyperbranched polyimides based on the addition order of monomers, highlights the adaptability of amine chemistry in creating materials with potential utility in industrial separation processes (Fang, Kita, & Okamoto, 2000).
Synthesis of Pyridine-Pyrimidines
Efficient synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica, represents a novel approach in creating heterocyclic compounds. This method, utilizing microwave irradiation and solvent-free conditions, emphasizes the evolving role of amine compounds in facilitating multicomponent reactions for generating structurally diverse molecules with high yields (Rahmani et al., 2018).
Advanced Material Synthesis
Amines play a crucial role in the synthesis of advanced materials, such as aromatic poly(amide–imide)s. These materials, synthesized from novel diimide–dicarboxylic acids and aromatic diamines, exhibit desirable properties like good solubility in polar aprotic solvents and high thermal stability, making them suitable for various industrial applications (Behniafar & Banihashemi, 2004)
Photovoltaic Applications
The use of amine-based fullerene derivatives demonstrates significant advancements in polymer solar cell technologies. These compounds, featuring enhanced electron mobility, have been successfully applied as acceptors and cathode interfacial materials in solar cells, indicating the potential of amine-functionalized materials in improving photovoltaic device performance and efficiency (Lv et al., 2014).
Catalysis and Polymerization
Complexes derived from aminopyridines have found use in catalyzing reactions such as aryl-Cl activation and the polymerization of hydrosilanes, underscoring the role of these compounds in facilitating chemical transformations and polymer synthesis. The versatility of aminopyridinato complexes in acting as catalysts for Suzuki cross-coupling reactions, particularly in the activation of aryl chlorides, further exemplifies the utility of amine derivatives in modern synthetic methodologies (Deeken et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been studied for their interactions with various biological targets
Biochemical Pathways
The compound, being a derivative of pyridine, might be involved in various biochemical pathways. Pyridine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Result of Action
Similar compounds have shown various biological activities such as anti-inflammatory and anti-cancer effects
Analyse Biochimique
Biochemical Properties
[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics . The interaction with cytochrome P450 can lead to the inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and bioavailability in the body .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways such as the MAPK/ERK pathway . It also affects gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, the compound can inhibit the activity of cytochrome P450 by binding to its active site, preventing the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This can result in the upregulation or downregulation of target genes, affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to more pronounced changes in cell signaling and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver damage and oxidative stress . The threshold for these effects depends on the specific animal model and the route of administration. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can be metabolized into different metabolites, which can have distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety. Understanding these pathways is essential for optimizing the use of the compound in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, such as the L-type amino acid transporter 1 (LAT1), which facilitates its uptake into cells . Once inside the cells, the compound can bind to proteins such as albumin, influencing its distribution and accumulation in different tissues . These interactions are crucial for determining the bioavailability and therapeutic potential of the compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Propriétés
IUPAC Name |
6-(2-aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-20(2)13-8-9(14(15,16)17)7-12(19-13)10-5-3-4-6-11(10)18/h3-8H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCVVLXQGUADPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401731.png)
![N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401736.png)
![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)

![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1401739.png)

![Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401742.png)


![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol](/img/structure/B1401747.png)


![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester](/img/structure/B1401752.png)
